Product packaging for Benzo[pqr]picene(Cat. No.:CAS No. 189-96-8)

Benzo[pqr]picene

Cat. No.: B093510
CAS No.: 189-96-8
M. Wt: 302.4 g/mol
InChI Key: VOIIGLOUBINLKK-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Organic Semiconductors

Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. nerc.ac.uk They are formed during the incomplete combustion or pyrolysis of organic matter and are widespread environmental contaminants. nih.gov Benzo[pqr]picene belongs to this extensive family of compounds, which are studied for their diverse chemical, physical, and biological properties. researchgate.net

Within the broader category of PAHs, a significant area of research focuses on their application as organic semiconductors. researchgate.net Organic semiconductors are materials with electrical conductivity properties that fall between those of insulators and conductors, and they form the basis of various electronic devices. pkusz.edu.cnnsf.gov The electronic behavior of PAHs is intrinsically linked to their extended π-electron systems, which arise from the overlapping p-orbitals of the fused aromatic rings. This delocalization of electrons allows for charge transport, a fundamental requirement for semiconductor applications.

The structure of this compound, with its specific arrangement of fused rings, contributes to its unique electronic characteristics, positioning it as a molecule of interest within the field of organic semiconductors. The study of such molecules is crucial for advancing organic electronics, which promises flexible, lightweight, and cost-effective alternatives to traditional inorganic semiconductor technologies.

Significance of this compound in Contemporary Materials Science and Condensed Matter Physics

The significance of this compound in materials science and condensed matter physics stems from its potential to serve as a building block for novel functional materials. solubilityofthings.com Materials science is an interdisciplinary field focused on the design and discovery of new materials, particularly solids. ebsco.com Condensed matter physics, a broader discipline, investigates the macroscopic and microscopic physical properties of matter, especially in its solid and liquid phases. ebsco.comtsinghua.edu.cn

The exploration of complex organic molecules like this compound is central to advancing these fields. The intricate molecular architecture and the delocalization of electrons within its structure influence its stability and reactivity, inspiring chemists and physicists to explore new ways of manipulating molecular interactions. solubilityofthings.com This exploration can lead to the development of materials with tailored electronic and optical properties for a range of applications.

Research in condensed matter physics often involves studying phenomena such as superconductivity, magnetism, and the electronic behavior of materials at the atomic and nanoscale. ebsco.comtsinghua.edu.cn The unique properties of specifically arranged PAHs can contribute to the understanding and application of these phenomena. For instance, the study of certain PAHs has revealed potential for applications in spintronics and the development of high-performance transistors.

Overview of Key Research Domains Pertaining to this compound

The research surrounding this compound and related PAHs spans several key domains:

Organic Electronics: This is a primary area of focus, with research directed towards the use of this compound and its derivatives in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nsf.govgoogle.comresearchgate.net The performance of these devices is highly dependent on the charge transport characteristics of the organic semiconductor layer, making the molecular structure and packing of compounds like this compound critical areas of study.

Supramolecular Chemistry and Nanotechnology: The ability of PAHs to self-assemble into ordered structures is a key aspect of supramolecular chemistry. solubilityofthings.com Understanding and controlling this self-assembly is crucial for creating well-defined nanostructures with specific functionalities. Research in this area explores how the shape and electronic properties of this compound can be harnessed to build complex nanoscale architectures. solubilityofthings.com

Fundamental Physical and Chemical Properties: A significant portion of research is dedicated to characterizing the fundamental properties of this compound. This includes experimental and computational studies of its electronic structure, optical absorption and emission, and charge transport properties. chemblink.com This foundational knowledge is essential for predicting its behavior in different material systems and for designing new molecules with enhanced performance.

Synthesis of Novel Derivatives: Organic chemists are actively engaged in developing new synthetic routes to this compound and its derivatives. capes.gov.br By modifying the core structure with different functional groups, researchers can tune its electronic properties, solubility, and solid-state packing to optimize its performance in various applications.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueUnit
Molecular FormulaC24H14
Molecular Weight302.37 g/mol
Density1.313g/cm³ (Calculated)
Boiling Point552.265°C at 760 mmHg (Calculated)
Flash Point281.957°C (Calculated)
CAS Registry Number189-96-8

Source: chemblink.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14 B093510 Benzo[pqr]picene CAS No. 189-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189-96-8

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

IUPAC Name

hexacyclo[14.6.2.02,11.05,10.013,23.020,24]tetracosa-1(23),2(11),3,5,7,9,12,14,16(24),17,19,21-dodecaene

InChI

InChI=1S/C24H14/c1-2-7-19-15(4-1)10-12-20-21-13-11-17-6-3-5-16-8-9-18(14-22(19)20)24(21)23(16)17/h1-14H

InChI Key

VOIIGLOUBINLKK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5

Other CAS No.

189-96-8

Origin of Product

United States

Theoretical and Computational Investigations of Benzo Pqr Picene Electronic Structure and Energetics

Advanced Quantum Chemical Methodologies for Electronic Structure Elucidation

The electronic structure of complex molecules like benzo[pqr]picene is explored using a variety of advanced quantum chemical methods. These computational techniques provide insights into the arrangement and energies of electrons within the molecule, which in turn determine its chemical reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the properties of polycyclic aromatic hydrocarbons (PAHs). physchemres.orgresearchgate.netmdpi.commdpi.comresearchgate.net DFT calculations can predict the geometries and electronic states of PAHs and their derivatives. researchgate.net For instance, DFT has been used to study the interaction of carcinogens with DNA nucleobases, where π-π stacking interactions play a crucial role. physchemres.org The choice of functional and basis set is important for obtaining accurate results. For example, the PBE0 density functional with the 6-31G(d,p) basis set is known to provide accurate geometric optimizations for organic molecules. mdpi.com

The application of DFT allows for the calculation of various electronic properties, which are essential for understanding the reactivity and potential applications of molecules like this compound. While specific DFT data for this compound is not detailed in the provided search results, the methodologies are broadly applicable to this class of compounds.

For more accurate energy calculations, high-level ab initio methods are often employed. The Gaussian-3 (G3) theory and its variants, such as G3//B3LYP and G3MP2B3, are composite methods that provide reliable thermochemical data. uni-rostock.de These methods combine results from several different calculations to achieve a high level of accuracy.

The G3//B3LYP method, for example, uses geometries and zero-point vibrational energies calculated at the B3LYP/6-31G(d) level of theory. uni-rostock.de This approach is particularly useful for larger systems where full high-level calculations would be computationally prohibitive. uni-rostock.de The G3MP2B3 method has been used to create a database of thermochemical properties for 46 PAHs, ranging from benzene (B151609) to coronene. stanford.edufigshare.com Enthalpies of formation for a large number of PAHs, including this compound, have been predicted using these first-principles methods. nih.govresearchgate.net

CompoundCAS NumberCalculated Enthalpy of Formation (kJ/mol) - G3MP2B3Calculated Enthalpy of Formation (kJ/mol) - G3B3
This compound189-96-8380.87359.4
Benzo[rst]pentaphene189-55-9389.74366.0

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. researchgate.net

For PAHs, the HOMO-LUMO gap generally decreases as the size of the molecule increases. frontiersin.org This trend is due to the extension of the π-conjugated system. frontiersin.org DFT calculations are commonly used to determine the HOMO and LUMO energies of PAHs. frontiersin.orgresearchgate.net For a large set of PAHs, the HOMO-LUMO gap values were found to be in the range of 0.64–6.59 eV, as computed at the B3LYP/6-311+G(d,p) level of theory. frontiersin.orgresearchgate.net The specific structure of the PAH, including the presence of five-membered rings or functional groups, can significantly influence the HOMO-LUMO gap. researchgate.net

PAH PropertyGeneral Trend with Increasing SizeTypical Range of Values (eV)
HOMO EnergyIncreasesVaries
LUMO EnergyDecreasesVaries
HOMO-LUMO GapDecreases0.64 - 6.59

In the solid state, the discrete molecular orbitals of individual molecules interact to form continuous energy bands. The study of these bands, known as band structure calculations, is essential for understanding the electronic properties of materials, such as their ability to conduct electricity. For materials like graphene nanoribbons (GNRs), which can be considered as extended PAHs, the band structure determines whether they are metallic or semiconducting. wolfram.comcityu.edu.hknih.gov

The electronic properties of GNRs are highly dependent on their width and edge structure (armchair or zigzag). First-principles calculations are used to determine the energy band structure of these materials. cityu.edu.hk While specific band structure calculations for crystalline this compound were not found in the search results, the principles derived from the study of GNRs and other large PAHs are applicable. These calculations would provide insight into the potential of this compound for use in electronic devices.

The absorption of light by a molecule promotes it to an excited electronic state. These excited states can be either singlet (spins paired) or triplet (spins unpaired). The energy difference between the ground state and the lowest singlet (S₁) and triplet (T₁) excited states, as well as the energy gap between S₁ and T₁ (ΔEST), are crucial for understanding the photophysical properties of a molecule.

For many PAHs, the lowest triplet state is lower in energy than the lowest singlet state. arxiv.org However, in some cases, an inversion of the S₁ and T₁ states can occur. rsc.org Time-dependent density functional theory (TD-DFT) is a common method for calculating excited state energies. nih.govacs.org The singlet-triplet energy gap is a key parameter in applications such as organic light-emitting diodes (OLEDs) and solar cells. nih.govacs.org While specific exciton (B1674681) energies for this compound are not provided in the search results, computational studies on similar PAHs show that these properties are highly dependent on the molecular structure. arxiv.orgnih.govacs.org

CompoundS₁ Energy (eV)T₁ Energy (eV)ΔEST (eV)
Acenaphthylene2.691.880.81
Pyracylene2.611.121.49

Aromaticity and Stability Assessments

The stability of PAHs is closely related to their aromaticity, which arises from the delocalization of π-electrons within the fused ring system. Larger PAHs are generally very stable molecules due to their extensive π-systems. researchgate.net The chemical stability and low water solubility of PAHs contribute to their persistence in the environment. enviro.wiki

The stability of different PAH isomers can vary. Thermochemical data, such as the enthalpy of formation, provides a quantitative measure of stability. nih.gov As mentioned earlier, high-level computational methods like G3MP2B3 are used to accurately predict these values. stanford.edufigshare.com The relative stability of PAHs is a key factor in determining their abundance in various environments and their formation pathways in processes like combustion. researchgate.net While a detailed aromaticity and stability assessment for this compound is not available in the provided search results, its large, fused ring structure suggests a high degree of stability.

Theoretical Investigations of Aromatic Stabilization Energies

Aromatic stabilization energy (ASE) is a key concept in the study of polycyclic aromatic hydrocarbons (PAHs), quantifying the additional stability a cyclic, planar molecule gains due to the delocalization of its π-electrons. This energy is typically determined by comparing the molecule's heat of formation with that of a hypothetical, non-aromatic reference compound. While various computational methods, such as isodesmic equations and valence bond theory, are employed to calculate ASE for many PAHs, specific theoretical studies detailing the aromatic stabilization energy for this compound are not prominent in the available scientific literature.

Computational Prediction of Thermodynamic Stability and Enthalpies of Formation

The thermodynamic stability of a compound is fundamentally related to its enthalpy of formation (ΔHf°), which is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. Computational chemistry provides powerful tools to predict these values, offering crucial insights where experimental data is lacking.

For this compound, computational studies have successfully predicted its gas-phase enthalpy of formation. High-accuracy composite thermochemistry, specifically using coupled-cluster singles-and-doubles with perturbative triples, reports a value of 359 kJ/mol. smolecule.com Further calculations employing Density Functional Theory (DFT), particularly with the B3LYP functional, have yielded a comparable value of 359.4 kJ/mol. nih.gov These theoretical predictions are vital for assessing the relative stability of this compound among its isomers and other PAHs.

Computationally Predicted Enthalpy of Formation for this compound
Computational MethodEnthalpy of Formation (Gas Phase)
High-Accuracy Composite Thermochemistry359 kJ/mol smolecule.com
B3LYP359.4 kJ/mol nih.gov

High-Pressure Behavior: Structural Transformations and Phase Stability Predictions

The study of materials under high pressure is a critical area of materials science, as pressure can induce significant changes in molecular packing, leading to structural transformations and the formation of new phases with distinct properties. For many PAHs, high-pressure studies have revealed shifts in crystal structures and changes in electronic behavior. However, specific computational predictions or experimental investigations into the high-pressure behavior of this compound, including potential structural transformations and phase stability, are not detailed in the currently available research.

Intermolecular Interaction Modeling in Aggregated Phases

In the solid state or in molecular aggregates, the properties of PAHs are heavily influenced by non-covalent intermolecular interactions. These forces dictate molecular packing, which in turn affects the material's electronic and photophysical characteristics.

Van der Waals and π-π Stacking Interaction Energy Calculations

The dominant intermolecular forces in aggregates of PAHs like this compound are van der Waals forces and π-π stacking interactions. The latter arise from the attractive, noncovalent interactions between aromatic rings. The energy of these interactions is crucial for understanding the cohesive properties of the material.

While specific, detailed calculations of the interaction energies for this compound dimers or clusters are not extensively reported, the context of its use in organic electronics provides general estimates. For molecular aggregates used in such applications, molecules in the ground electronic state are typically associated through weak van der Waals interactions with energies in the range of 1-3 kcal/mol. google.com These forces, though individually weak, collectively determine the crystal structure and morphology of the material.

Influence of Intermolecular Distances on Electronic Properties and Charge Transport

The distance between molecules in an aggregated phase is a critical parameter that directly influences electronic properties, particularly charge transport. In organic semiconductors, efficient charge transport relies on sufficient orbital overlap between adjacent molecules, a factor that is highly sensitive to intermolecular spacing and orientation.

This compound, also known by its synonym Dibenzo[b,n]perylene, has been identified as a material of interest for organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), where it can be used as a charge transport material. google.com Its fused ring structure suggests significant electronic delocalization and a potential for potent charge-transport behavior, making it a promising candidate for organic semiconductor applications. smolecule.com The efficiency of charge hopping or transport between this compound molecules is fundamentally dependent on the intermolecular distances and packing arrangement in the solid state, though specific quantitative studies correlating these distances to its electronic properties are not detailed in the available literature.

Synthetic Methodologies and Molecular Design Strategies for Benzo Pqr Picene and Its Analogs

Advanced Approaches to Benzo[pqr]picene Core Synthesis

The construction of the complex, multi-ring framework of this compound and other large PAHs necessitates sophisticated synthetic strategies that offer high efficiency and selectivity. Traditional methods often require harsh conditions and result in low yields, prompting the development of more advanced approaches. researchgate.net

Modern synthetic methods for PAHs include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki coupling and other metal-catalyzed reactions are pivotal in modern PAH synthesis. researchgate.net These methods allow for the precise construction of carbon-carbon bonds under milder conditions than classical methods.

Cyclotrimerization and Cycloaddition: The cyclotrimerization of alkynes and arynes, as well as Diels-Alder cycloaddition reactions, represent key strategies for building the polycyclic core. researchgate.net For instance, a palladium-catalyzed [2+2+2] cyclotrimerization has been used to create complex, curved PAHs from functionalized building blocks. rsc.org

Iron(III)-Catalyzed Carbonyl-Olefin Metathesis: A newer strategy for synthesizing PAHs involves an iron(III)-catalyzed metathesis reaction between an olefin and a carbonyl group. This method is noted for its operational simplicity and use of an environmentally benign catalyst, offering a regioselective route to functionalized polyaromatic compounds. nih.gov

These advanced methods provide chemists with a toolbox to construct not only the basic this compound skeleton but also a vast range of its analogs with tailored structures and properties. researchgate.net

Strategies for Chemical Functionalization and Derivative Preparation

Functionalization of the this compound core is essential for tuning its intrinsic properties for specific applications. By strategically adding side chains or incorporating heteroatoms, researchers can systematically modify the electronic, optical, and solid-state characteristics of the molecule.

Side-Chain Engineering for Modulating Material Properties

The attachment of side chains to a PAH core is a critical strategy for controlling its solubility, molecular packing, and electronic properties. rsc.orgiupac.org Initially introduced to improve the processability of these often-insoluble molecules, side chains have been shown to play a crucial role in dictating the material's final performance in devices. nih.gov

The length and chemical nature of alkyl side chains, for example, have a noticeable impact on intermolecular interactions and film morphology. acs.org There is often a trade-off between steric hindrance and intermolecular dispersive attractions. researchgate.net While longer alkyl chains can enhance solubility, they can also disrupt the efficient π-π stacking necessary for good charge transport. nih.govresearchgate.net Conversely, shorter chains may lead to better intermolecular overlap but poorer solubility. acs.org The position of the alkylation is also critical, as it can create new structural motifs that alter the molecule's metabolism and mutagenicity. researchgate.net

In conjugated polymers based on PAH-like units, side chains are fundamental to the formation of regular microstructures. nih.gov The interactions between side chains, such as the interdigitation of alkyl groups, help to stabilize the three-dimensional assembly of the polymer backbones. nih.gov The introduction of functional groups within the side chains, such as ether oxygens or electron-withdrawing units, can further influence properties like viscosity, ion conductivity, and photovoltaic performance. rsc.org

Table 1: Influence of Side-Chain Modifications on PAH Properties

Side-Chain TypeEffect on Molecular PropertiesImpact on Material PerformanceExample Reference
Linear Alkyl ChainsImproves solubility; can promote ordered molecular packing and π-π stacking.Can lead to higher charge carrier mobility in organic field-effect transistors (OFETs). acs.org
Branched Alkyl ChainsIncreases solubility significantly; may disrupt close packing due to steric hindrance.Often results in weaker intermolecular interactions and lower charge mobility compared to linear chains. researchgate.net
Conjugated Side Chains with Acceptor UnitsModifies optoelectronic properties by introducing intramolecular charge transfer character.Can enhance performance in organic solar cells by tuning energy levels and improving charge transport. rsc.org
Glycol or Ether-Containing ChainsIncreases polarity and can alter self-assembly in solution and solid state; introduces conformational flexibility.Affects viscosity, ion conductivity in ionic liquids, and thin-film morphology in semiconductors. nih.govrsc.org

Heteroatom Doping for Tuning Electronic and Optical Characteristics

Incorporating heteroatoms—atoms other than carbon, such as nitrogen (N), boron (B), or sulfur (S)—into the aromatic framework of PAHs is a powerful strategy for precisely tuning their electronic and optical properties. chinesechemsoc.orgmdpi.com This "doping" at the molecular level can transform a PAH into an n-type or p-type semiconductor and significantly alter its HOMO-LUMO gap, redox potentials, and photophysical behavior. mdpi.comanr.fr

Nitrogen Doping: Replacing a C-H group with a nitrogen atom introduces an electron-accepting character. acs.org This modification can lower the energy levels of both the HOMO and LUMO, tune the bandgap, and induce robust magnetism in graphene nanoribbons (GNRs), which are extended PAHs. acs.orgbohrium.com The precise position of the nitrogen atom is critical; for example, pyrrolic nitrogen has been shown to be a dominant and highly active doping state for oxygen reduction reactions. researchgate.net

Boron Doping: Boron, having one less valence electron than carbon, introduces a vacant p-orbital into the π-system. researchgate.net This makes boron-doped PAHs strong electron acceptors (Lewis acids), lowers their LUMO energy significantly, and narrows the HOMO-LUMO gap. chinesechemsoc.orgresearchgate.net These properties often lead to fluorescence in the visible range and make them suitable for applications in OLEDs and as organocatalysts. researchgate.netnih.gov

The combination of different heteroatoms or co-doping can lead to synergistic effects, providing a versatile platform for creating materials with tailored functionalities for advanced electronics and phototheranostics. rsc.org

Table 2: Effect of Heteroatom Doping on Polycyclic Aromatic Hydrocarbon (PAH) Properties

HeteroatomElectronic EffectImpact on PropertiesPotential ApplicationsExample Reference
Nitrogen (N)Electron-withdrawing; introduces n-type character.Lowers HOMO/LUMO levels, tunes bandgap, can induce magnetism.Organic electronics, electrocatalysts (ORR), LIBs. mdpi.comrsc.orgaip.org
Boron (B)Electron-accepting (Lewis acidic); introduces p-type character.Significantly lowers LUMO energy, narrows HOMO-LUMO gap, enhances fluorescence.OLEDs, OFETs, chemical sensors, organocatalysis. chinesechemsoc.orgresearchgate.netnih.gov
Sulfur/Selenium (S/Se)Can act as an electron donor; heavy-atom effect modulates triplet states.Red-shifts absorption/emission; enhances intersystem crossing and singlet oxygen generation.Photodynamic therapy, phototheranostics, organic electronics. rsc.org
Phosphorus/Germanium (P/Ge)Modifies electronic structure through differences in electronegativity and orbital size.Allows for fine-tuning of electronic properties from a common precursor.Organic semiconductors for optoelectronics (e.g., OLEDs). anr.fr

Rational Design Principles for Optimized Molecular Architecture and Intermolecular Interactions

The rational design of organic semiconductors like this compound analogs is a complex task that aims to control properties from the molecular level to the bulk material. uky.eduanr.fr It involves a deep understanding of how atomic-scale changes influence both intramolecular conformation and intermolecular packing, which ultimately govern device performance. uky.edunih.gov

Key design principles include:

Control of Molecular Geometry and π-Conjugation: The geometry of the PAH core—whether it is planar, curved, or twisted—profoundly affects its properties. rsc.orgrsc.org Expanding the π-conjugated system generally leads to red-shifted absorption and emission. acs.org Introducing non-hexagonal rings (e.g., pentagons or heptagons) can induce curvature, which enhances solubility and creates unique optoelectronic characteristics. rsc.orgrsc.org

Tuning Intermolecular Interactions (π-π Stacking): The arrangement of molecules in the solid state (e.g., herringbone vs. slipped-stack) is critical for charge transport. acs.org Molecular design aims to maximize the electronic coupling between adjacent molecules by promoting favorable π-orbital overlap. This can be achieved by modifying the shape of the aromatic core and by the strategic placement of side chains that guide the packing motif. nih.govrsc.org

Energy Level Engineering: The rational selection of electron-donating and electron-accepting units within a molecule, or through heteroatom doping, allows for precise control over the HOMO and LUMO energy levels. chinesechemsoc.orgacs.org This is fundamental for matching the energy levels of different layers in an electronic device (e.g., in organic solar cells) and for ensuring air-stable operation. rsc.org

Balancing Competing Properties: A significant challenge is designing molecules that combine multiple desirable properties, such as high charge mobility and strong solid-state emission, which are often mutually exclusive. acs.org Elegant compromises can be achieved, for example, by expanding the conjugated core with lateral aromatic rings to find a balance between efficient charge transport and luminescence. acs.org

Computational modeling plays a crucial role in rational design, allowing for the prediction of molecular properties and crystal packing, thereby guiding synthetic efforts toward the most promising candidates. nih.govrsc.org

Mechanistic Studies of this compound Formation Pathways

Understanding the formation mechanism of this compound (benzo[a]pyrene) is critical, particularly as it is a common product of incomplete combustion. nih.govnih.gov Computational studies using Density Functional Theory (DFT) have provided significant insights into its growth from smaller PAHs. nih.govnih.govresearchgate.net

A key proposed pathway is the Methyl Addition/Cyclization (MAC) mechanism. nih.govcore.ac.uk This process describes the growth of a PAH by the addition of methyl radicals, which are abundant in combustion environments. encyclopedia.pubmdpi.com The formation of benzo[a]pyrene (B130552) from precursors like chrysene (B1668918) or benz[a]anthracene via the MAC mechanism involves several key steps: nih.govnih.gov

Methyl Radical Addition: The process is initiated by the addition of methyl radicals to the existing aromatic framework. nih.gov

Hydrogen Abstraction and Elimination: Subsequent steps involve the abstraction of hydrogen atoms from the structure. nih.gov

Ring Closure (Cyclization): The newly added carbon atoms form a new aromatic ring. nih.gov

Rearrangement and Aromatization: The structure undergoes rearrangement and further hydrogen elimination to form the stable, fully aromatic benzo[a]pyrene molecule. nih.gov

Computational studies have shown that two pathways, starting from either chrysene or benz[a]anthracene, are energetically similar, with the first methyl addition being the most energy-releasing step. nih.gov While the MAC mechanism is effective for explaining the formation of various PAHs, it is considered less efficient in terms of growth rate compared to other pathways like the Hydrogen-Abstraction-C2H2-Addition (HACA) mechanism. core.ac.uk However, the MAC mechanism is unique in its ability to explain the growth of the carbon network from any site on a PAH and the expansion of certain types of fused rings. core.ac.uk Other mechanisms, such as the phenyl addition/dehydro-cyclization (PAC) and HACA, also contribute to the complex web of reactions that lead to PAH growth in high-temperature environments. researchgate.netacs.org

Furthermore, studies on the degradation of benzo[a]pyrene, for instance by OH radicals, also provide mechanistic insights by exploring the reverse process of its formation, identifying key intermediates and products like various quinones. acs.org

Advanced Spectroscopic and Crystallographic Characterization of Benzo Pqr Picene

Electronic Spectroscopy for Understanding Optical Transitions

Electronic spectroscopy provides fundamental insights into the excited states and optical properties of molecules like Benzo[pqr]picene. Techniques such as UV-Vis absorption, fluorescence, and two-photon excitation spectroscopy are pivotal in mapping the electronic transitions and understanding the photophysics of this complex PAH.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the transitions from the ground state to various excited states, while fluorescence spectroscopy probes the emission from the lowest singlet excited state (S₁) back to the ground state. For complex PAHs, these spectra are characterized by a series of absorption and emission bands that correspond to different vibrational levels within the electronic states.

Two-Photon Excitation and Fluorescence Spectroscopy

Two-photon excitation (TPE) is a non-linear optical process where a molecule simultaneously absorbs two photons to reach an excited state that would typically be accessed by a single photon of twice the energy. This technique allows for deeper sample penetration and localized excitation, which is advantageous for microscopy and materials analysis.

A thorough review of scientific databases indicates a lack of specific experimental data on the two-photon excitation and subsequent fluorescence of this compound. While TPE is a powerful tool for characterizing PAHs, dedicated studies on this particular molecule have not been identified in the public domain.

Electron Energy-Loss Spectroscopy (EELS) for Probing Electronic Excitations in Doped Systems

Electron Energy-Loss Spectroscopy (EELS) is a powerful technique, often used in conjunction with transmission electron microscopy, to probe the electronic structure of materials with high spatial resolution. It is particularly useful for studying plasmonic excitations and changes in electronic states upon doping. For instance, EELS studies on potassium-doped picene (B1221364) have revealed the appearance of new peaks in the optical gap attributed to charge carrier plasmons and a significant increase in the background dielectric constant.

However, specific EELS data for doped or undoped this compound are not available in the reviewed literature. Such studies would be invaluable for understanding how the introduction of charge carriers modifies its electronic properties, which is critical for potential applications in organic electronics.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the quantized vibrational modes of a molecule. These spectra serve as a molecular fingerprint, providing detailed information about chemical bonding, symmetry, and conformational structure.

Infrared (IR) Spectroscopy

Specific experimental IR spectra for this compound could not be located in the reviewed scientific literature. Analysis of related, but structurally different, PAHs is common, but direct data for this compound remains elusive.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy, but is based on different selection rules. This makes it a complementary technique, particularly useful for studying the vibrations of non-polar bonds in symmetric molecules like PAHs.

As with other spectroscopic methods, dedicated experimental Raman spectra for this compound are not available in the public scientific record. While Raman studies have been performed on other PAHs to identify vibrational modes, a specific analysis of this compound is not documented in the searched sources.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed scientific literature, data tables for its spectroscopic properties cannot be generated at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural verification of organic molecules. For complex PAHs like this compound, ¹H and ¹³C NMR are essential for confirming the arrangement of its fused aromatic rings.

Research has documented the synthesis of a this compound system as part of a larger molecular construct, specifically a derivative containing a glutathione (B108866) moiety. rtu.lvrtu.lv The characterization of this complex molecule involved NMR spectroscopy to confirm the successful construction of the polycyclic aromatic framework. rtu.lvrtu.lv While the specific spectral data from this study is not detailed, the analysis would have relied on assigning the chemical shifts and coupling constants of the protons and carbons within the this compound core.

Due to the extensive aromatic system, the ¹H NMR spectrum is expected to show signals in the downfield region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and the observed coupling patterns between adjacent protons are definitive for confirming the final structure. Similarly, the ¹³C NMR spectrum would provide a unique signal for each carbon environment, further corroborating the molecular identity.

Table 1: Anticipated NMR Data for this compound

Technique Information Provided Expected Chemical Shift Region
¹H NMR Confirms the number and connectivity of hydrogen atoms on the aromatic framework. Aromatic Protons: ~7.0 - 9.0 ppm
¹³C NMR Determines the number of unique carbon environments in the molecule. Aromatic Carbons: ~120 - 150 ppm

| Solid-State NMR | Provides information on the molecular structure and packing in the solid state, identifying non-equivalent molecules in the crystal lattice. | Varies based on packing and polymorphs. |

Electron Spin Resonance (ESR) for Radical Character Analysis in Open-Shell Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and analyze chemical species that have unpaired electrons, such as free radicals. For a closed-shell molecule like this compound, ESR analysis would be relevant only if it were to be converted into an open-shell species, for instance, by oxidation to a radical cation or reduction to a radical anion.

A review of scientific literature did not yield any specific studies where this compound was subjected to ESR spectroscopy for radical character analysis. Such an investigation would be valuable for understanding its redox properties and the electron distribution in its corresponding radical ions, which are important for applications in organic electronics.

X-ray Diffraction Techniques for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular packing.

A detailed single-crystal X-ray diffraction study was performed on a compound identified as tetrabenzo[a,cd,j,lm]perylene, a structurally analogous, if not identical, molecule to this compound. iucr.org The analysis revealed that the molecule is significantly distorted from a planar structure due to severe intramolecular repulsion between hydrogen atoms on the crowded bay regions. iucr.org

The molecule adopts a propeller-like shape with an approximate twofold axis of rotation. iucr.org This non-planar geometry is a direct consequence of steric hindrance, which forces the aromatic rings out of a common plane. Despite this distortion, the bond lengths and angles largely retain their aromatic character. iucr.org The study provided precise crystallographic data that defines its solid-state structure.

Table 2: Single-Crystal X-ray Diffraction Data for Tetrabenzo[a,cd,j,lm]perylene

Parameter Value Reference
Crystal System Orthorhombic iucr.org
Space Group Pcab iucr.org
Lattice Constant (a) 19.997(4) Å iucr.org
Lattice Constant (b) 26.635(4) Å iucr.org
Lattice Constant (c) 7.656(2) Å iucr.org
Molecules per Unit Cell (Z) 8 iucr.org
Key Structural Feature Non-planar, propeller-like shape due to intramolecular overcrowding. iucr.org
Overcrowded C-C Distance 2.94 Å and 2.97 Å iucr.org

| Overcrowded H-H Distance | 1.82 Å and 1.87 Å | iucr.org |

High-pressure synchrotron X-ray diffraction is an advanced technique used to study how the crystal structure of a material changes under immense pressure. These studies can reveal pressure-induced phase transitions, changes in molecular packing, and alterations in bond lengths and angles, providing insight into the material's compressibility and stability.

No experimental studies utilizing high-pressure synchrotron X-ray diffraction for the analysis of this compound were found in the surveyed scientific literature. Such research could offer valuable data on its structural stability and potential transformations under extreme conditions, which is relevant for materials science and geochemistry.

Focused Research on this compound Reveals Limited Data on Solid-State Physics and Microstructure

Intensive research efforts to detail the solid-state physics and microstructural properties of the specific polycyclic aromatic hydrocarbon (PAH) this compound have yielded limited publicly available scientific literature. While the compound, with the chemical formula C₂₄H₁₄, is known and can be synthesized, detailed experimental and theoretical data regarding its crystal growth, molecular packing, polymorphism, and thin-film characteristics are not extensively documented in the sources accessed.

Much of the available research on related PAHs, such as the extensively studied Benzo[a]pyrene (B130552), provides insights into the behavior of this class of molecules. For instance, studies on Benzo[a]pyrene have identified multiple polymorphic forms and detailed pressure-induced phase transitions. researchgate.netnih.gov However, this information is specific to Benzo[a]pyrene and cannot be directly extrapolated to this compound due to differences in molecular structure and symmetry.

The synthesis of this compound can be achieved through various organic chemistry routes, including intramolecular Friedel-Crafts reactions to form the fused ring system. smolecule.com Its planar structure and electron-rich nature suggest potential for interesting solid-state phenomena, yet specific studies to harness these properties remain scarce. smolecule.com

Investigations into thin-film deposition techniques, such as Organic Vapor Phase Deposition (OVPD), Organic Vapor Jet Printing (OVJP), and various solution-based methods like spin coating and drop-casting, are well-established for a range of organic semiconductors. These techniques allow for the control of film morphology, molecular alignment, and crystallinity, which are crucial for electronic and optoelectronic applications. However, specific application and optimization of these methods for this compound are not detailed in the available literature.

Similarly, while the principles of molecular packing, supramolecular architecture, and the control of molecular alignment are fundamental concepts in materials science for optimizing the performance of organic electronic devices, specific crystallographic data and thin-film characterization for this compound are not readily found.

Solid State Physics and Microstructure of Benzo Pqr Picene Based Materials

Surface Science Studies and Interface Engineering

For organic semiconductors, including PAHs, common deposition techniques such as thermal evaporation, organic molecular beam deposition (OMBD), and solution-based methods like spin coating and dip coating are employed to create thin films. The choice of deposition method can significantly influence the morphology, crystallinity, and molecular orientation of the film, which in turn dictates its electronic characteristics.

The interaction between the organic molecules and the substrate material—be it a metal, a dielectric, or another semiconductor—governs the initial layer's growth mode and the orientation of the molecules. Techniques such as scanning tunneling microscopy (STM), atomic force microscopy (AFM), X-ray diffraction (XRD), and various spectroscopic methods are typically used to probe these surface and interface properties.

However, specific research applying these established methodologies to benzo[pqr]picene is conspicuously absent from the available scientific literature. Consequently, there is no detailed research finding to report on the following crucial aspects for this compound:

Thin Film Growth and Morphology: No studies were found detailing the specific conditions for the deposition of this compound thin films or the resulting surface morphology.

Molecular Orientation on Substrates: There is a lack of data on how this compound molecules orient themselves on different technologically relevant substrates.

Interface Energetics and Electronic Structure: Information regarding the energy level alignment (e.g., HOMO-LUMO levels) at the interface between this compound and other materials, which is vital for designing efficient charge injection layers in devices, could not be located.

Heterojunction Formation and Properties: Research on the fabrication and characterization of organic heterojunctions incorporating this compound is not available.

Due to the absence of specific experimental data for this compound in the scientific literature, no data tables can be generated at this time. The scientific community has yet to publish in-depth studies focusing on the surface science and interface engineering of this particular PAH. Future research in this area would be necessary to elucidate the fundamental properties required for its potential application in organic electronics.

Charge Transport and Electronic Phenomena in Benzo Pqr Picene Based Organic Semiconductors

Charge Carrier Mobility Characterization (Hole and Electron)

Charge carrier mobility (µ), a measure of how quickly a charge carrier (an electron or a hole) can move through a material under an electric field, is a critical parameter for the performance of organic field-effect transistors (OFETs) and other electronic devices. cambridge.org In organic semiconductors, mobility can be highly anisotropic, depending on the crystallographic direction, and is influenced by molecular packing and purity. cambridge.org

Holes, the absence of an electron in the valence band, and electrons, in the conduction band, are the primary charge carriers. waferworld.com For many PAHs, particularly those with electron-rich aromatic cores, hole transport is more efficient than electron transport. However, ambipolar materials that can transport both holes and electrons are crucial for developing complex circuits like CMOS inverters. researchgate.net

Research on anthracene (B1667546) derivatives has shown a wide range of mobility values. For instance, single crystals of 2,6-diphenylanthracene (B1340685) (2,6-DPA) have demonstrated high hole mobility. cambridge.org Similarly, derivatives of dibenzo[a,h]anthracene (DBA) have been engineered to achieve impressive hole mobilities, with one blade-coated film of a C12-DBA-C12 derivative reaching up to 2.97 cm²/V·s, and a Ph-DBA-C8 device showing an exceptional mobility of up to 11.8 cm²/V·s. researchgate.netrsc.orgnih.gov The introduction of different alkyl chains can significantly influence molecular packing, which in turn affects carrier mobility. rsc.orgnih.gov In some anthracene-based conjugated polymers, electron mobility has been found to be significantly higher than hole mobility, highlighting the potential for creating high-performance ambipolar materials. researchgate.net

Below is a table summarizing charge carrier mobilities for various anthracene-related compounds, illustrating the range of performance achievable through molecular engineering.

Compound/DerivativeHole Mobility (µh) (cm²/V·s)Electron Mobility (µe) (cm²/V·s)Measurement Context
Ph-DBA-C8up to 11.8 researchgate.netNot ReportedOrganic Thin-Film Transistor (OTFT) researchgate.net
C12-DBA-C12up to 2.97 rsc.orgnih.govNot ReportedBlade-coated film rsc.orgnih.gov
Cy5-DBA-Cy5~0.45 rsc.orgNot ReportedThin-film transistor rsc.org
2,6-diphenylanthracene (DPA)up to 1.5 researchgate.netNot ReportedTheoretical calculation researchgate.net
2-(2,2-diphenylethenyl)anthracene (DPEA)0.66 researchgate.net2.50 researchgate.netOrganic Field-Effect Transistor (OFET) researchgate.net
Anthracene-based polymer (AnE-PVstat)~1.5 x 10⁻³~9 x 10⁻³Time-of-Flight (ToF) researchgate.net
Dibenzo-CDI 3Not Reportedup to 0.075 researchgate.netTime-of-Flight (ToF) researchgate.net

Mechanisms of Charge Transport: Hopping vs. Band-like Conduction

Charge transport in organic semiconductors is typically described by one of two limiting models: hopping transport or band-like transport. cecam.orgwikipedia.org

Hopping Transport: In disordered or amorphous materials, charge carriers are localized on individual molecules or small conjugated segments. cecam.orgwikipedia.org Transport occurs via "hopping" from one localized site to an adjacent one. This process is thermally activated, meaning that mobility increases with temperature as carriers gain enough energy to overcome the potential barriers between sites. wikipedia.org The rate of hopping is influenced by the reorganization energy (the energy required for a molecule's geometry to relax after a charge is added or removed) and the electronic coupling between adjacent molecules. nih.gov Marcus theory is often used to describe these hopping rates. diva-portal.org

Band-like Transport: In highly crystalline organic materials with strong intermolecular coupling, the molecular orbitals can overlap to form delocalized electronic bands, similar to traditional inorganic semiconductors. cecam.org In this regime, charge carriers are delocalized over several molecules and transport is coherent. A key characteristic of band-like transport is that mobility decreases with increasing temperature, typically following a power-law decay (µ ∝ T⁻ⁿ). nih.gov This negative temperature dependence is due to increased scattering of the charge carriers by lattice vibrations (phonons). nih.gov

The transition between these two regimes is not always sharp. A crossover from hopping to band-like transport can occur as a function of temperature, pressure, or electric field. nih.govnih.gov For example, as electronic coupling between molecules increases to a critical point, the transport mechanism can shift from slow hopping to faster diffusion of a delocalized polaron. nih.gov The presence of shallow traps, caused by impurities or structural defects, can also induce a crossover from band-like to hopping transport. nih.gov

Doping Effects on Electronic Properties and Conductivity in Organic Crystals

Doping—the intentional introduction of impurities into a semiconductor—is a fundamental technique used to control charge carrier concentration and, consequently, electrical conductivity. acs.org In organic crystals, this can be achieved by intercalating alkali metals (like potassium) or by using molecular dopants. arxiv.orgaps.orgresearchgate.net

The process of p-type doping involves transferring an electron from the host material's highest occupied molecular orbital (HOMO) to the dopant, creating a hole in the host material. acs.org This increases the concentration of mobile charge carriers. acs.org Studies on phenacene series compounds like picene (B1221364) and phenanthrene (B1679779) have shown that doping with alkali metals can induce metallicity and even superconductivity at low temperatures. arxiv.orgaps.orgresearchgate.net For example, potassium-doped dibenzopentacene shows the emergence of new electronic states upon doping, with evidence of an insulator-to-metal transition as the potassium concentration increases. arxiv.org

Doping can also be achieved using organic molecules with high electron affinity. researchgate.net Theoretical studies on dibenzo[b,def]chrysene doped with organic groups like nitro (NO₂) and tricyanoethenyl (C₅N₃) have shown that doping can significantly reduce the energy gap of the material, enhancing its semiconducting character and reactivity. researchgate.net The introduction of dopants can alter the crystal structure and electronic bands of the host material. aps.org The ultimate goal is to increase carrier concentration without drastically reducing carrier mobility, a balance that is essential for applications like transparent conductive electrodes. acs.orgacs.org

Charge Injection and Extraction Mechanisms at Interfaces

The efficiency of an organic electronic device is not only determined by the charge transport properties of the bulk material but also critically depends on the ease with which charges can be injected and extracted at the interfaces between the organic semiconductor and the electrodes. Mismatched energy levels between the electrode's work function and the semiconductor's frontier orbitals (HOMO and LUMO) can create significant energy barriers, impeding charge injection and increasing the operating voltage of the device. acs.org

To facilitate efficient charge injection, the HOMO level of a p-type semiconductor should align with the work function of the anode, while the LUMO level of an n-type semiconductor should align with the cathode's work function. In many devices, thin charge injection or blocking layers are inserted at these interfaces to improve performance. For example, in an Organic Light-Emitting Diode (OLED), an electron-blocking layer with a high LUMO energy level can be placed between the emissive layer and the hole transport layer to confine electrons within the light-emitting zone, thereby increasing device efficiency. google.com Similarly, a hole-blocking layer can prevent holes from reaching the cathode. googleapis.com

Understanding the molecular interactions and charge-carrier behaviors at these interfaces is crucial for designing and improving the performance of devices like OTFTs and OLEDs. researchgate.net

Exciton (B1674681) Dynamics and Charge Transfer Processes in Condensed Phases

When an organic semiconductor absorbs light, it creates an exciton—a bound state of an electron and a hole. researchgate.net The fate of this exciton is central to the performance of optoelectronic devices. Key processes in the condensed phase include exciton diffusion, dissociation, and annihilation.

Exciton Diffusion: An exciton can move through the material via energy transfer between molecules. A long exciton diffusion length allows the exciton to travel further before it decays, increasing the probability that it will reach a dissociating interface in a photovoltaic cell. colab.ws In nanoaggregates of dibenz[a,h]anthracene, an extended singlet exciton lifetime of ~10.2 ns has been observed, leading to an estimated diffusion length of ~50 nm. colab.ws

Charge Transfer (CT) Excitons: When an exciton is located at an interface between two different materials (a donor and an acceptor), it is referred to as a charge-transfer exciton. researchgate.netaps.org These are crucial intermediates in the process of charge generation in organic solar cells. The electron and hole are located on adjacent molecules, and their dissociation into free charge carriers is a critical step. rsc.org Efficient exciton dissociation and charge transfer are hallmarks of high-performance photovoltaic materials. rsc.org

Singlet Fission: In some materials, a high-energy singlet exciton can spontaneously split into two lower-energy triplet excitons. This process, known as singlet exciton fission, is a promising route to exceed the Shockley-Queisser limit for single-junction solar cells. Femtosecond transient absorption studies on 9,10-bis(phenylethynyl)anthracene (B116448) have revealed singlet fission to be a dominant relaxation process with a high yield. acs.org

Photoconductive Properties of Benzo[pqr]picene Films

Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. In organic semiconductors, this occurs when absorbed photons generate mobile charge carriers (electron-hole pairs). mdpi.com The efficiency of this process depends on the light absorption coefficient, the quantum yield of charge carrier generation, and the mobility of the generated carriers.

Thin films of PAHs like pentacene (B32325) and its derivatives exhibit oxygen-sensitive photoconductivity. cdnsciencepub.com The presence of ambient oxygen can form surface complexes that, upon illumination, generate additional charge carriers, thereby increasing the photocurrent. cdnsciencepub.com Studies on polymer films doped with charge-transfer complexes, such as anthracene and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), have also been used to characterize photoconductive properties. ias.ac.in In these systems, electron transfer between the donor (anthracene) and acceptor (TCNQ) molecules gives rise to photoconductivity. ias.ac.in

The study of photoconductivity in thin films provides valuable insights into the fundamental processes of photogeneration and charge transport, which are essential for developing devices like photodetectors and solar cells. mdpi.com

Applications of Benzo Pqr Picene in Advanced Organic Electronic Systems Materials Research Perspective

Utilization in Organic Field-Effect Transistors (OFETs) as Active Semiconductors

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible electronics. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active layer. Polycyclic aromatic hydrocarbons are promising candidates for these applications due to their rigid, planar structures that can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.

While numerous PAHs have been successfully integrated into high-performance OFETs, specific experimental data on devices using Benzo[pqr]picene as the active semiconductor are not extensively documented in current scientific literature. Its structural similarity to other high-mobility phenacene-type molecules, such as picene (B1221364), suggests potential for p-type semiconductor characteristics. Theoretical studies on related complex structures, such as cyclopenta[pqr]indeno[7,1,2-cde]picene, have included the fabrication of microscale single-crystal fiber field-effect transistors, indicating that complex picene-based molecules can be processed into device architectures. acs.org However, detailed performance metrics like charge carrier mobility, on/off current ratio, and threshold voltage for OFETs based specifically on this compound have yet to be reported.

Role in Organic Light-Emitting Diodes (OLEDs) as Emissive or Charge Transport Layers

Organic light-emitting diodes (OLEDs) are at the forefront of display and solid-state lighting technologies. Their architecture consists of several organic layers, including hole-transport, electron-transport, and emissive layers. The material choice for each layer is critical for achieving high efficiency, stability, and specific color emission.

The potential of this compound for use in OLEDs has been recognized, as evidenced by its inclusion in patent literature covering organic electronic devices. google.com Such patents often list a wide range of potential compounds, and this compound is identified as a candidate material for the luminescent layer. google.com However, detailed experimental reports on its specific role—whether as a host material, a dopant emitter in the emissive layer, or as a component in charge transport layers—are not available. Consequently, key performance data such as electroluminescence spectra, external quantum efficiency (EQE), luminance, and Commission Internationale de l'Eclairage (CIE) coordinates for an OLED incorporating this compound have not been published. The development of related materials, such as benzo[k]fluoranthene (B33198) derivatives for deep blue OLEDs, highlights the general promise of benzo-fused PAHs in this field. rsc.org

Integration into Organic Photovoltaics (OPVs) as Donor or Acceptor Materials

Organic photovoltaics (OPVs), or organic solar cells, offer a lightweight, flexible, and potentially low-cost alternative to traditional silicon-based solar cells. The core of an OPV is the active layer, typically a bulk heterojunction blend of an electron donor and an electron acceptor material. The electronic properties and energy level alignment of these materials are critical for efficient exciton (B1674681) generation, dissociation, and charge collection.

The application of this compound in OPVs has not been specifically detailed in research literature. There are no published studies that characterize its performance as either a donor or an acceptor material in a photovoltaic device. Therefore, crucial parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) for a this compound-based solar cell are unknown. Research in the field has focused on other benzo-fused structures, such as benzo[1,2-b:4,5-b′]dithiophene and benzo[1,2-b:4,5-b′]difuran, which have been used to create donor materials for high-efficiency solar cells. nih.govresearchgate.net

Exploration in Other Optoelectronic Device Architectures

Beyond the primary applications in transistors, LEDs, and solar cells, organic semiconductors are being explored for a variety of other optoelectronic devices, including photodetectors, sensors, and memory devices. These applications leverage the unique interactions of organic materials with light, electrical fields, and chemical species.

Rational Material Design for Performance Enhancement in Organic Electronic Devices

Given the limited experimental data on this compound-based devices, its primary relevance in the field of materials research currently lies in the context of rational material design and computational science. The systematic design of new organic semiconductors with tailored properties is a key strategy for advancing organic electronics.

Computational chemistry provides powerful tools to predict the electronic and structural properties of molecules before undertaking complex and costly synthesis. This compound has been included in computational studies of PAHs. For instance, its enthalpy of formation has been calculated using first-principles methods, which is important for assessing its thermodynamic stability. nih.gov

Furthermore, this compound serves as a parent structure in the computational exploration of vast chemical spaces for novel optoelectronic materials. scispace.com Studies have enumerated the massive number of unique molecules that can be generated by the combinatorial substitution of carbon atoms with isoelectronic boron-nitrogen (B,N) pairs in 77 different polycyclic aromatic systems, including this compound. researchgate.net Such high-throughput computational screening aims to identify derivatives with desirable properties, such as specific HOMO/LUMO energy levels or absorption spectra suitable for solar energy harvesting. researchgate.net This approach allows for the targeted design of new materials based on the this compound framework with potentially enhanced performance.

Quantitative structure-property relationship (QSPR) analysis is another theoretical tool used to build predictive models for the physicochemical properties of PAHs based on their molecular structure. worldscientific.com By correlating topological indices with properties like boiling point, molar refractivity, or polarizability, QSPR can guide the selection and synthesis of promising candidates for specific electronic applications. worldscientific.com The synthesis of related complex derivatives like 4H-benzo[f]cyclopenta[pqr]picene confirms that the picene core is synthetically accessible for modification. acs.org

Table of Calculated Properties for this compound

PropertyValueSource
Chemical FormulaC₂₈H₁₄ govinfo.gov
Molecular Weight350.4 g/mol govinfo.gov
Enthalpy of Formation (298.15 K)359.4 kJ/mol nih.gov
CAS Registry Number189-96-8 nih.gov

Comparative Studies and Future Research Directions

Comparison of Benzo[pqr]picene with Isomeric and Related Polycyclic Aromatic Hydrocarbons

A thorough understanding of a novel material's potential is often gained by comparing it with well-characterized analogues. For this compound, a comparative analysis with its isomers, such as Picene (B1221364) and Pentacene (B32325), provides valuable insights into its potential electronic and charge transport properties.

Structural and Electronic Similarities and Differences

Polycyclic aromatic hydrocarbons are a diverse class of organic molecules composed of multiple fused aromatic rings. Their electronic properties are intimately linked to their size, shape, and the topology of their π-electron systems. The arrangement of the fused rings—whether in a linear, acene-like fashion or a zigzag, phenacene-like structure—profoundly influences their electronic behavior.

Picene and Pentacene, both isomers of this compound with the chemical formula C₂₂H₁₄, offer a classic example of this structural isomerism. Pentacene consists of five linearly fused benzene (B151609) rings, belonging to the acene series. In contrast, Picene has a zigzag arrangement of its five rings, characteristic of the phenacene series. This fundamental structural difference leads to distinct electronic properties. Phenacenes, like Picene, generally exhibit larger HOMO-LUMO gaps and deeper frontier molecular orbital energy levels compared to their linear acene counterparts. researchgate.net For instance, Picene has a reported band gap of 3.3 eV and a HOMO level at -5.5 eV. nih.gov This greater stability, particularly the lower HOMO level, suggests that phenacene-type compounds like Picene may possess enhanced air stability compared to acenes. kent.ac.uk

Comparative Charge Transport Performance

The charge transport characteristics of organic semiconductors are paramount for their application in electronic devices. Studies have shown a significant difference in the charge transport performance between Picene and Pentacene.

Theoretical studies using density functional theory (DFT) and classical Marcus charge transfer theory have calculated the drift hole mobilities for pristine crystals of Pentacene and Picene. In a herringbone crystal structure, Pentacene exhibits a hole mobility of 2.147 cm²/V·s, which is substantially higher than that of Picene at 0.644 cm²/V·s. kent.ac.uk This difference underscores the impact of the molecular packing and electronic coupling, which are dictated by the molecular shape. Interestingly, the anisotropy of mobility in the ab plane is also different, with values of 5.6 for Pentacene and 2.4 for Picene. kent.ac.uk Despite its lower mobility, the potentially higher air stability of Picene makes it and other phenacenes promising candidates for high-performance, stable organic semiconductor devices. kent.ac.uk Experimental measurements on Picene thin-film transistors have demonstrated p-channel behavior with charge carrier mobilities reaching up to 1 cm²/V·s. nih.gov

Direct experimental or theoretical data on the charge transport performance of this compound is currently unavailable in the scientific literature. However, based on its complex and compact structure, it is plausible that its charge transport properties would be highly anisotropic. The efficiency of charge hopping between molecules in a crystal lattice is sensitive to the intermolecular distance and orbital overlap, which would be uniquely defined by the packing of this compound molecules.

CompoundMolecular Structure TypeCalculated Hole Mobility (cm²/V·s)Key Electronic Feature
Pentacene Linear Acene2.147 kent.ac.ukSmaller Band Gap
Picene Zigzag Phenacene0.644 kent.ac.ukLarger Band Gap, Better Air Stability kent.ac.uk
This compound Complex Non-linearNot ReportedExpected to have a complex electronic landscape

Table 1: Comparative properties of this compound isomers.

Multiscale Modeling Approaches for Organic Semiconductor Performance Prediction

Predicting the performance of organic semiconductor materials is a complex challenge that spans multiple length and time scales. Multiscale modeling has emerged as a powerful tool to bridge the gap between molecular properties and device-level performance. researchgate.net This hierarchical approach typically involves:

Quantum Mechanical (QM) Calculations: At the most fundamental level, methods like Density Functional Theory (DFT) are used to calculate the intrinsic electronic properties of a single molecule, such as its frontier molecular orbital energies (HOMO and LUMO), ionization potential, electron affinity, and reorganization energy. researchgate.net

Molecular Dynamics (MD) Simulations: To understand how molecules pack in the solid state, classical MD simulations are employed. These simulations can predict the morphology of thin films, which is crucial as the arrangement of molecules significantly impacts charge transport.

Kinetic Monte Carlo (kMC) Simulations: The results from QM and MD calculations, such as electronic couplings between adjacent molecules and site energies, are used as input for kMC simulations. These simulations can then predict macroscopic properties like charge carrier mobility by simulating the hopping of charges through the material.

While these multiscale modeling approaches have been successfully applied to a range of organic semiconductors, there are no specific studies in the literature that have applied this methodology to this compound. Such a study would be invaluable for predicting its charge transport characteristics and understanding how its unique structure translates to solid-state properties. A computational investigation of this compound could elucidate its potential as a p-type, n-type, or ambipolar semiconductor and guide synthetic efforts.

Future Prospects for this compound in Next-Generation Organic Materials

The future of organic electronics relies on the development of materials with enhanced performance, stability, and processability. While the current body of research on this compound is limited, its complex structure suggests several avenues for future exploration.

The synthesis of this compound and its derivatives presents a significant opportunity. Although a synthesis for the related 4H-cyclopenta[pqr]picene has been reported, the parent compound remains a challenging synthetic target. capes.gov.br Successful synthesis would open the door to experimental characterization of its fundamental properties.

Furthermore, the introduction of functional groups to the this compound core could be a powerful strategy to tune its electronic properties and solid-state packing. For example, the addition of electron-withdrawing or electron-donating groups could modulate its HOMO and LUMO levels, potentially leading to materials with desirable characteristics for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs).

The exploration of the broader chemical space of complex, non-linear PAHs is a growing trend in materials science. nih.gov These molecules offer the potential for unique packing motifs and electronic properties that are not accessible with simpler linear or zigzag structures. As synthetic methods become more advanced and computational screening becomes more powerful, it is likely that complex PAHs like this compound will receive greater attention. Future research will likely focus on establishing structure-property relationships for this class of compounds, with the ultimate goal of designing and synthesizing next-generation organic materials with tailored functionalities.

Q & A

BR: What are the primary synthetic pathways for benzo[pqr]picene, and how can researchers optimize yield and purity?

This compound, a polycyclic aromatic hydrocarbon (PAH), is typically synthesized via cyclodehydrogenation of polyphenylene precursors or multi-step catalytic processes. Key considerations:

  • Catalyst selection : Transition metals (e.g., palladium or platinum) enhance dehydrogenation efficiency but may introduce impurities requiring post-synthesis purification .
  • Solvent systems : High-boiling solvents like tetralin improve reaction homogeneity but require careful temperature control to avoid side reactions .
  • Purity validation : Use high-performance liquid chromatography (HPLC) with UV-Vis detection for quantifying PAH isomers, referencing NIST spectral libraries .

BR: How can researchers differentiate this compound isomers using spectroscopic techniques?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR shifts with computational predictions (e.g., density functional theory) to resolve overlapping signals from adjacent aromatic protons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) distinguishes isomers via exact mass differences (e.g., C26_{26}H16_{16} vs. C28_{28}H16_{16}) and fragmentation patterns .
  • Chromatographic retention times : Pair reverse-phase HPLC with PAH-specific columns (e.g., C18) and cross-validate against NIST retention indices .

AR: What computational models best predict the electronic properties of this compound for optoelectronic applications?

Advanced studies employ:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and charge-transfer dynamics. Basis sets like 6-311G++(d,p) balance accuracy and computational cost .
  • Molecular dynamics (MD) : Simulate stacking behavior in thin films to assess carrier mobility, using force fields parameterized for PAHs .
  • Validation : Cross-check computational results with experimental UV-Vis absorption/emission spectra and cyclic voltammetry data .

AR: How do microbial degradation pathways for this compound vary across environmental conditions, and what metabolites indicate incomplete biodegradation?

Key metabolic intermediates and methods:

  • Epoxidation : Cytochrome P450 enzymes in Bacillus subtilis produce this compound-11,12-epoxide, detectable via UHPLC-MS/MS with MRM transitions .
  • Dihydrodiol formation : Dioxygenases generate cis-dihydrodiols (e.g., this compound-7,8-dihydrodiol), which can be quantified using chiral columns to confirm stereospecificity .
  • Risk assessment : Monitor persistent metabolites like hydroxymethoxy derivatives using isotopic labeling (13C^{13}\text{C}) to trace bioaccumulation .

AR: How should researchers resolve contradictions in reported toxicity data for this compound?

Address discrepancies via:

  • Study design audit : Evaluate exposure models (e.g., in vitro vs. in vivo), dose metrics (mass vs. surface-area-normalized), and endpoint variability (e.g., LC50_{50} vs. genotoxicity) .
  • Data harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate datasets, adjusting for confounding factors like solvent carriers in ecotoxicity assays .
  • Mechanistic validation : Use omics approaches (transcriptomics/proteomics) to identify conserved toxicity pathways across studies .

BR: What are the best practices for storing and handling this compound to prevent photodegradation?

  • Storage : Use amber vials under inert gas (argon) at -20°C to minimize oxidation .
  • Handling : Conduct reactions in dark/red-light conditions; verify stability via periodic LC-MS checks .
  • Waste disposal : Incinerate PAH-contaminated materials at >800°C to prevent dioxin formation .

AR: How can researchers design experiments to probe the carcinogenic potential of this compound metabolites?

  • In vitro models : Use human hepatocyte lines (e.g., HepG2) transfected with CYP1A1/1B1 to simulate metabolic activation .
  • DNA adduct detection : Apply 32P^{32}\text{P}-postlabeling or nanoLC-Orbitrap-MS to identify adducts (e.g., this compound-N2^2-dG) .
  • Dose-response modeling : Fit data to Hill equations to estimate low-dose risk thresholds .

AR: What analytical strategies quantify trace this compound in complex environmental matrices?

  • Sample prep : Solid-phase extraction (SPE) with activated carbon or molecularly imprinted polymers (MIPs) for selective PAH enrichment .
  • Detection : Gas chromatography-tandem MS (GC-MS/MS) with electron ionization (EI) for low limits of detection (LOD < 0.1 ppb) .
  • QA/QC : Spike samples with deuterated analogs (e.g., this compound-d12_{12}) to correct recovery rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.